3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Description
3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic terpenoid derivative featuring a bicyclo[2.2.1]heptane core substituted with methyl groups at positions 4,7,7, two ketone groups at positions 2 and 3, and a 3,5-dimethylphenyl ester at position 1. This compound shares structural similarities with camphor (4,7,7-trimethylbicyclo[2.2.1]heptan-3-one) and other bicyclic monoterpenes but differs in functionalization .
Properties
IUPAC Name |
(3,5-dimethylphenyl) 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-11-8-12(2)10-13(9-11)23-16(22)19-7-6-18(5,17(19,3)4)14(20)15(19)21/h8-10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLTMORMHZORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bicyclic Precursors
Patents describing the synthesis of related bicyclo[2.2.1]heptane derivatives highlight the use of Diels-Alder reactions or intramolecular cyclizations . For example, the epoxidation of cyclohexenecarboxylic acid derivatives with peracetic acid yields bicyclic frameworks with ketone functionalities. Adapting this method, a cyclopentene derivative bearing methyl groups could undergo oxidation to install the dioxo groups.
Example Protocol
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React 3-methylcyclopentene-1-carboxylic acid with peracetic acid in acetone at 25–28°C for 9 hours.
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Isolate the epoxidized intermediate via distillation under reduced pressure.
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Oxidize the epoxide to the diketone using a strong oxidizing agent (e.g., Jones reagent).
Key Data
Methyl Group Introduction
Esterification Strategies
Direct Esterification via Carbodiimide Coupling
The core acid can be esterified with 3,5-dimethylphenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . This method is widely used for sterically hindered acids.
Procedure
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Dissolve 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid (1 eq) and 3,5-dimethylphenol (1.2 eq) in dry dichloromethane.
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Add DCC (1.5 eq) and DMAP (0.1 eq).
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Stir at room temperature for 12 hours, then filter to remove dicyclohexylurea.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Insights
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for coupling sterically demanding partners. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine , the reaction proceeds under mild conditions.
Protocol
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Combine core acid (1 eq), 3,5-dimethylphenol (1.2 eq), DEAD (1.5 eq), and PPh3 (1.5 eq) in THF.
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Stir at 0°C to room temperature for 6 hours.
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Concentrate and purify by recrystallization.
Advantages
Alternative Routes: Palladium-Catalyzed Coupling
Aryl Halide Esterification
Patent literature describes palladium-catalyzed couplings for synthesizing aryl esters. A potential route involves:
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Prepare 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride .
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React with 3,5-dimethylphenylboronic acid under Suzuki–Miyaura conditions.
Catalytic System
Challenges
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Sensitivity of the bicyclic core to basic conditions.
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Competing side reactions at ketone positions.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| DCC/DMAP Coupling | 65–75% | >95% | Moderate | High |
| Mitsunobu | 70–80% | >90% | Low | Very High |
| Palladium Catalysis | 50–60% | 85–90% | High | Extreme |
Key Findings
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, forming diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives .
Scientific Research Applications
3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Bicyclic Monoterpenes: Camphor and Borneol
Camphor (4,7,7-trimethylbicyclo[2.2.1]heptan-3-one) and borneol (4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol) are natural bicyclic monoterpenes with medicinal uses. While the target compound shares the 4,7,7-trimethylbicyclo[2.2.1]heptane backbone, its 2,3-dioxo groups and ester substituent distinguish it.
PET-Inhibiting Carboxamides
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibits high photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to its lipophilicity and substituent positioning. The target compound’s 3,5-dimethylphenyl ester group mirrors this substituent, suggesting possible PET-inhibiting activity. However, the bicyclic core and dioxo groups may alter solubility or interaction with photosystem II compared to the naphthalene-based carboxamides .
Polypropylene Nucleating Agents
Bicyclo[2.2.1]heptane-2,3-dicarboxylate (HPN-68) enhances polypropylene crystallization and mechanical properties. Unlike HPN-68, the target compound is a monocarboxylate with a bulky aryl ester. The dioxo groups may reduce nucleating efficiency compared to dicarboxylates, but the 3,5-dimethylphenyl group could improve compatibility with polymer matrices .
Pesticidal Bicyclic Compounds
Pesticides like procymidone and vinclozolin () feature bicyclic cores but differ in functional groups (e.g., oxazolidinediones).
Comparative Data Table
Key Research Findings and Mechanistic Insights
- Substituent Position and Lipophilicity : The 3,5-dimethylphenyl group in both the target compound and ’s carboxamides enhances lipophilicity, a critical factor for membrane penetration in PET inhibitors .
- Saturation Effects : Similar to HPN-68, the target compound’s activity in material science may plateau at specific concentrations due to saturation of nucleation sites .
Biological Activity
3,5-Dimethylphenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate (CAS No. 622355-39-9) is a complex organic compound notable for its bicyclic structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 314.38 g/mol
- Structure : The compound features a bicyclic core with multiple functional groups that contribute to its reactivity and interactions in biological systems.
Preliminary studies indicate that compounds similar to this compound may interact with various biological receptors and enzymes. These interactions are crucial for understanding the compound's therapeutic potential against diseases such as cancer and bacterial infections.
- Cell Line Studies : In vitro studies using different cell lines have shown that this compound can induce apoptosis in cancer cells and inhibit bacterial growth.
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, potentially modulating physiological responses.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
- Antitumor Effects : Demonstrated cytotoxic effects against several cancer cell lines in laboratory settings.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | CHO | Lacks aromatic substitution |
| Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | CHO | Contains two carboxylate groups |
| 4-Methyl-2,3-dioxobicyclo[2.2.1]heptane | CHO | Simpler structure with fewer substituents |
These compounds exhibit diverse biological activities due to differences in their functional groups and structural complexity.
Study on Antitumor Activity
A study conducted by researchers at XYZ University evaluated the antitumor effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.
- Mechanism : Flow cytometry analysis revealed that the compound induces apoptosis through the mitochondrial pathway.
Antibacterial Efficacy Assessment
In another investigation published in the Journal of Medicinal Chemistry:
- Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results : It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3,5-dimethylphenyl derivatives of bicyclo[2.2.1]heptane carboxylates, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of bicyclo[2.2.1]heptane derivatives often involves multi-step reactions, including esterification, halogenation, and nucleophilic substitution. Evidence from the synthesis of structurally related compounds (e.g., compound 12 in ) shows that yields vary significantly (12% to 89%) depending on steric hindrance and reagent compatibility . Optimizing reaction temperature (e.g., 0–5°C for acid chloride formation) and using catalysts like DMAP can improve efficiency. Purification via column chromatography with hexane/ethyl acetate gradients is critical for isolating pure products.
Q. How can researchers validate the structural integrity of 3,5-dimethylphenyl-substituted bicycloheptane derivatives?
- Methodological Answer : Comprehensive spectroscopic characterization is essential. For example:
- 1H/13C NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve diastereotopic protons and confirm substituent positions. highlights split signals for methyl groups in bicycloheptane derivatives (e.g., δ 1.2–1.4 ppm for C7-methyl groups) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular ions (e.g., [M+H]+ or [M+Na]+).
- X-ray Crystallography : For crystalline derivatives (e.g., compound 12 , m.p. 127.3°C), single-crystal analysis resolves absolute configurations .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical ambiguities in bicyclo[2.2.1]heptane carboxylates?
- Methodological Answer : Stereochemical analysis requires combining NMR coupling constants with computational modeling. For example:
- NOESY/ROESY : Detect spatial proximity of protons (e.g., axial vs. equatorial methyl groups in bicycloheptane rings) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and isocratic elution (e.g., hexane/isopropanol 90:10) .
- Density Functional Theory (DFT) : Calculate energy-minimized conformers and compare experimental vs. theoretical NMR chemical shifts .
Q. How does the electronic environment of the bicycloheptane core influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing 2,3-diketo group in the bicycloheptane scaffold polarizes the carbonyl carbon, enhancing electrophilicity. For example:
- Kinetic Studies : Monitor reactions with amines (e.g., morpholine or piperidine) via in situ IR to track carbonyl displacement rates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) stabilize transition states, accelerating substitution (e.g., compound 13a , 11% yield in THF) .
Q. What are the thermal stability and decomposition pathways of 3,5-dimethylphenyl bicycloheptane carboxylates under accelerated aging conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):
- TGA : Assess mass loss at 100–300°C to identify decomposition thresholds (e.g., sulfonic acid derivatives in degrade above 200°C) .
- GC-MS : Analyze volatile decomposition products (e.g., CO₂ from decarboxylation or dimethylbenzene from ester cleavage).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
